Compound Description: MSX-3 is an adenosine A2A receptor antagonist. Studies have shown that different doses of MSX-3 can either decrease or increase self-administration of cannabinoids like delta-9-tetrahydrocannabinol (THC). This suggests a complex interaction with the endocannabinoid system, possibly through modulation of glutamatergic neurotransmission in the striatum.
Relevance: Although structurally distinct from 7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, MSX-3's activity as an adenosine receptor antagonist is notable. Adenosine receptors are known to interact with various neurotransmitter systems, including those impacted by compounds containing the [, , ]triazolo[1,5-a]pyrimidin core. Investigating whether 7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine exhibits any affinity for adenosine receptors could be of interest.
Compound Description: SCH-442416 is a preferential presynaptic adenosine A2A receptor antagonist. It has been shown to decrease the self-administration of THC in squirrel monkeys, suggesting potential as a treatment for marijuana dependence.
Relevance: This compound shares a core [, , ]triazolo[1,5-c]pyrimidin structure with 7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, highlighting the importance of this scaffold in developing compounds with activity at adenosine receptors. The structural variations around the core scaffold likely contribute to the different receptor subtype selectivity and pharmacological effects observed between SCH-442416 and MSX-3. This underscores the potential for modification of the 7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine scaffold to target specific adenosine receptor subtypes.
Compound Description: KW-6002 is a preferential postsynaptic adenosine A2A receptor antagonist. Unlike SCH-442416, KW-6002 was found to potentiate the reinforcing effects of THC, indicating a different mechanism of action despite both targeting the A2A receptor.
Compound Description: TTI-237 is a novel microtubule-active compound. It inhibits the binding of vinblastine to tubulin and exhibits in vivo antitumor activity. Interestingly, TTI-237 displays a unique mechanism of action, causing a marked increase in turbidity development, suggesting it induces microtubule polymerization.
Compound Description: SCH 58261 is a selective adenosine A2A receptor antagonist. , It has been used in studies exploring the role of adenosine A2A receptors in modulating α7 nicotinic acetylcholine receptor responses and in controlling ghrelin release. ,
Relevance: Similar to SCH-442416, SCH 58261 features the [, , ]triazolo[1,5-c]pyrimidin core but with different substituents, leading to specific adenosine A2A receptor antagonism. This further emphasizes the potential of the triazolopyrimidine scaffold, present in 7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, as a starting point for designing molecules targeting specific adenosine receptor subtypes.
Compound Description: ZM 241385 is a selective adenosine A2A receptor antagonist. , Studies using ZM 241385 have provided insights into the role of adenosine A2A receptors in regulating physiological processes such as ghrelin release. ,
Relevance: While this compound features a [, , ]triazolo[2,3-a][1,3,5]triazine core, which is different from the [, , ]triazolo[1,5-a]pyrimidin scaffold in the target compound, its activity as an adenosine A2A antagonist is noteworthy. This further suggests the potential for exploring the adenosine receptor activity of 7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine given the recurring theme of this mechanism in relation to this chemical class.
This list demonstrates that the [, , ]triazolo[1,5-a]pyrimidin scaffold and related triazolo-fused heterocycles are present in a variety of compounds with biological activity, particularly concerning adenosine receptors and microtubule modulation. This information suggests potential avenues for further investigation of 7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.